4-(Dimethylamino)benzophenone

Catalog No.
S1548956
CAS No.
530-44-9
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzophenone

CAS Number

530-44-9

Product Name

4-(Dimethylamino)benzophenone

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

The exact mass of the compound 4-(Dimethylamino)benzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)benzophenone (CAS 530-44-9) is a mono-substituted aromatic ketone widely utilized as a Type II photoinitiator, photosensitizer, and synthetic intermediate. Characterized by a strong charge-transfer absorption band in the near-UV region, it bridges the photochemical gap between standard unsubstituted benzophenone and the highly substituted Michler's ketone. In industrial procurement, it is primarily selected for UV-curable coatings, stereolithographic 3D printing resins, and specialized photochemical syntheses where precise control over light penetration depth, electron-transfer initiation, and resin solubility is mandatory[1].

Substituting 4-(Dimethylamino)benzophenone with generic benzophenone or its symmetrical analog, Michler's ketone, frequently results in formulation failures. Unsubstituted benzophenone lacks the strong electron-donating dimethylamino group, forcing it to rely on energy-transfer rather than electron-transfer pathways, which drastically lowers initiation efficiency in amine-synergized systems. Conversely, substituting with Michler's ketone shifts the absorption maximum too far into the UVA/visible range (~365 nm) and introduces a highly symmetrical structure that reduces solubility in non-polar monomers. This causes over-absorption at standard 385 nm LED printing wavelengths—ruining Z-depth resolution—and risks photoinitiator crystallization during prolonged resin storage [1].

Optimized UV Transmittance for High-Resolution 3D Printing

In the formulation of photocurable resins, particularly for stereolithographic 3D printing of PDMS, the choice of photoinitiator dictates the Z-depth resolution. 4-(Dimethylamino)benzophenone exhibits a strong charge-transfer absorption maximum at ~350 nm. In contrast, comparators like Michler's ketone and Isopropyl thioxanthone (ITX) absorb strongly at longer wavelengths (365 nm and 385 nm, respectively). According to the Beer-Lambert law, excessive absorption at the 385 nm LED emission wavelength limits light penetration. By utilizing 4-(Dimethylamino)benzophenone, formulators achieve a lower extinction coefficient at the 385 nm emission wavelength compared to ITX or Michler's ketone, preventing over-curing at the surface and allowing deeper light penetration [1].

Evidence DimensionAbsorption maximum and light penetration at 385 nm
Target Compound Dataλmax ≈ 350 nm, allowing controlled penetration at 385 nm
Comparator Or BaselineMichler's ketone (λmax ≈ 365 nm) and ITX (λmax ≈ 385 nm)
Quantified DifferenceBlue-shifted absorption maximum prevents total attenuation of 385 nm light in the first few microns of resin
ConditionsPhotocurable PDMS resin under 385 nm LED projection

Enables deeper and more uniform light penetration in 3D printing, directly improving the Z-depth resolution and mechanical isotropy of printed elastomeric parts.

Preferential Electron-Transfer Initiation Pathway

The photochemical initiation mechanism of 4-(Dimethylamino)benzophenone diverges fundamentally from less electron-rich benzophenones. Quantum-yield and thermodynamic analyses of triplet-sensitized photolysis demonstrate that 4-(Dimethylamino)benzophenone proceeds via a preferential electron-transfer pathway within a triplet-exciplex intermediate. In direct contrast, baseline comparators such as 4,4'-dimethoxybenzophenone or unsubstituted benzophenone lack sufficient electron-donating capacity and rely predominantly on an energy-transfer pathway [1].

Evidence DimensionPrimary photochemical reaction pathway
Target Compound DataPreferential electron-transfer via triplet-exciplex
Comparator Or BaselineDimethoxybenzophenone / Benzophenone (Energy-transfer predominant)
Quantified DifferenceShift from energy-transfer to electron-transfer controlled kinetics
ConditionsTriplet-sensitized photolysis in solution

Essential for buyers formulating Type II photoinitiator systems with amine synergists, as the electron-transfer mechanism drastically accelerates the generation of initiating free radicals.

Enhanced Solubility in Non-Polar Monomer Matrices

A critical failure point in high-performance resin formulation is the crystallization of the photoinitiator out of the monomer matrix. 4-(Dimethylamino)benzophenone features an asymmetric mono-substituted structure, which disrupts the highly efficient crystal packing seen in its symmetrical counterpart, Michler's ketone (4,4'-bis(dimethylamino)benzophenone). This structural asymmetry translates to altered solubility parameters, making 4-(Dimethylamino)benzophenone highly soluble in non-polar matrices, such as norbornadiene used in solar energy storage or non-polar siloxane oligomers, where Michler's ketone exhibits limited solubility and risks precipitation at equivalent weight percentages [1].

Evidence DimensionMatrix solubility and phase stability
Target Compound DataAsymmetric structure prevents rapid crystallization in non-polar media
Comparator Or BaselineMichler's ketone (Highly symmetrical, prone to precipitation at high concentrations)
Quantified DifferenceSuperior phase stability in non-polar hydrocarbon and siloxane matrices
ConditionsHigh-concentration photoinitiator loading in non-polar monomers at room temperature

Prevents photoinitiator fallout during prolonged resin storage, ensuring consistent curing performance and extending the shelf-life of commercial formulations.

Micro-Environmental Polarity Sensitivity via TICT Dynamics

4-(Dimethylamino)benzophenone possesses a highly sensitive excited state due to its ability to undergo Twisted Intramolecular Charge Transfer (TICT). In non-polar environments, the molecule exhibits measurable fluorescence. However, as the localized polarity increases, the dimethylamino group twists, populating a non-emissive TICT state and causing the fluorescence quantum yield to drop by over two orders of magnitude (to <0.001). Rigid comparators or unsubstituted benzophenone do not exhibit this drastic, polarity-dependent non-radiative decay pathway[1].

Evidence DimensionFluorescence quantum yield variation with polarity
Target Compound DataQuantum yield drops to <0.001 in highly polar environments due to TICT
Comparator Or BaselineUnsubstituted benzophenone (Lacks TICT-driven polarity sensitivity)
Quantified Difference>100-fold reduction in fluorescence quantum yield upon transition to polar micro-environments
ConditionsUltrafast transient absorption and steady-state fluorescence in varying solvent polarities

Allows the compound to act as an intrinsic fluorescent probe for monitoring real-time changes in resin polarity and viscosity during the polymerization process.

Stereolithographic 3D Printing of Elastomers (PDMS)

Directly leveraging its ~350 nm absorption maximum, this compound is utilized as a photoinitiator in 385 nm and 405 nm LED projection systems. Its specific absorption profile prevents surface over-curing, enabling superior Z-depth resolution for transparent silicone parts compared to ITX or Michler's ketone[1].

Amine-Synergized UV-Curable Coatings

Ideal for industrial wood coatings, inks, and adhesives where an electron-transfer initiation mechanism is required. The compound rapidly generates free radicals via a triplet-exciplex intermediate in conjunction with tertiary amine co-initiators, outperforming standard energy-transfer benzophenones [2].

High-Concentration Non-Polar Resin Formulations

Selected over Michler's ketone in non-polar hydrocarbon or siloxane matrices. Its asymmetric structure prevents photoinitiator crystallization, ensuring long-term shelf stability and consistent curing performance of the un-cured product [3].

XLogP3

3.5

Melting Point

92.5 °C

UNII

G8988HD9YE

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

530-44-9

Wikipedia

P-dimethylaminobenzophenone

General Manufacturing Information

Methanone, [4-(dimethylamino)phenyl]phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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